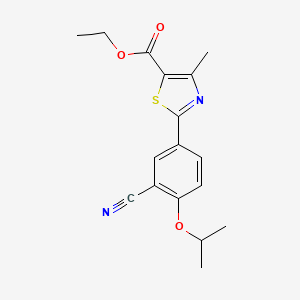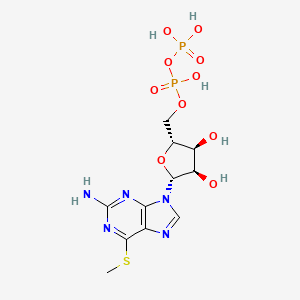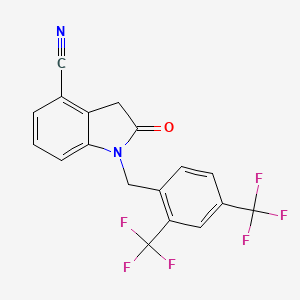
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, an oxoindoline core, and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2,4-bis(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with an appropriate indoline derivative to form the intermediate compound.
Cyclization and Oxidation: The intermediate is then cyclized and oxidized to form the oxoindoline core.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced through a suitable reaction, such as the addition of cyanide ion under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoindoline core to its reduced form.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxoindoline core can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific molecular targets, influencing various biological pathways.
Comparación Con Compuestos Similares
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-2-oxoindoline-4-carbonitrile: This compound has dichlorobenzyl groups instead of trifluoromethyl groups, affecting its chemical properties and biological activity.
1-(2,4-Dimethylbenzyl)-2-oxoindoline-4-carbonitrile:
1-(2,4-Difluorobenzyl)-2-oxoindoline-4-carbonitrile: The difluorobenzyl groups provide different electronic effects compared to trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H10F6N2O |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)12-5-4-11(14(6-12)18(22,23)24)9-26-15-3-1-2-10(8-25)13(15)7-16(26)27/h1-6H,7,9H2 |
Clave InChI |
QNSGYKIOEBZWJP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


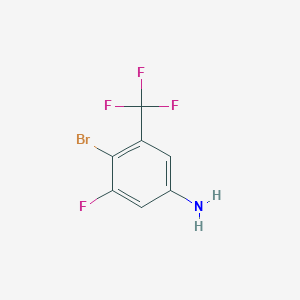
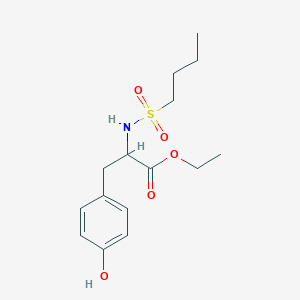
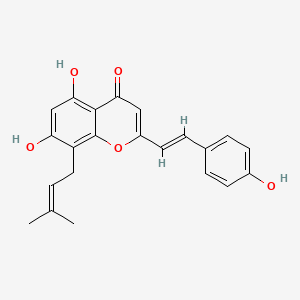
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

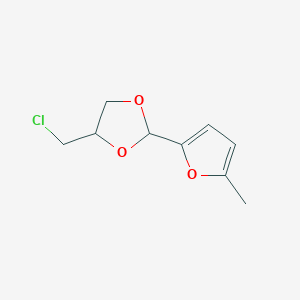


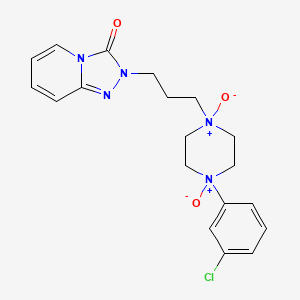
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
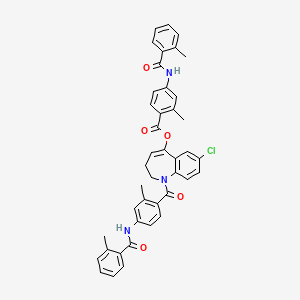
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
